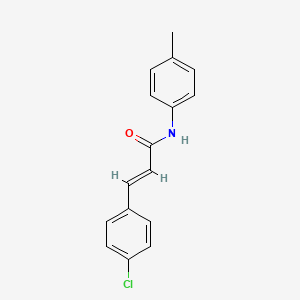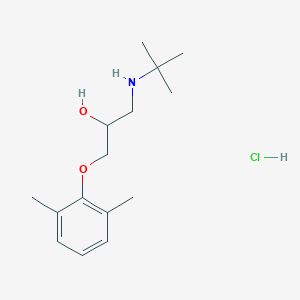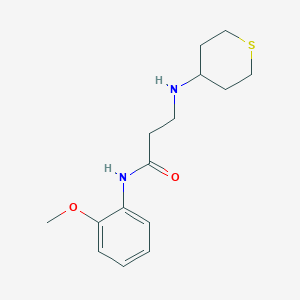
3-(3,4-dimethylphenoxy)-N,N-diethyl-1-propanamine
描述
3-(3,4-dimethylphenoxy)-N,N-diethyl-1-propanamine, also known as DMPEA, is a chemical compound that belongs to the class of amphetamines. DMPEA is a psychoactive substance that has been the subject of scientific research due to its potential therapeutic properties.
作用机制
3-(3,4-dimethylphenoxy)-N,N-diethyl-1-propanamine acts as a monoamine releasing agent, which means that it increases the release of monoamine neurotransmitters from nerve terminals. 3-(3,4-dimethylphenoxy)-N,N-diethyl-1-propanamine is believed to work by interacting with the vesicular monoamine transporter 2 (VMAT2), which is responsible for the storage and release of monoamine neurotransmitters. 3-(3,4-dimethylphenoxy)-N,N-diethyl-1-propanamine is also believed to interact with the serotonin transporter (SERT) and the dopamine transporter (DAT), which are responsible for the reuptake of neurotransmitters.
Biochemical and Physiological Effects
3-(3,4-dimethylphenoxy)-N,N-diethyl-1-propanamine has been shown to have a stimulant effect on the central nervous system. It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can lead to increased alertness, focus, and mood elevation. 3-(3,4-dimethylphenoxy)-N,N-diethyl-1-propanamine has also been shown to increase heart rate, blood pressure, and body temperature.
实验室实验的优点和局限性
3-(3,4-dimethylphenoxy)-N,N-diethyl-1-propanamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined mechanism of action. 3-(3,4-dimethylphenoxy)-N,N-diethyl-1-propanamine can also be used as a tool to study the effects of monoamine neurotransmitters on the central nervous system. However, 3-(3,4-dimethylphenoxy)-N,N-diethyl-1-propanamine also has some limitations for lab experiments. It is a psychoactive substance that can have unpredictable effects on behavior and cognition, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 3-(3,4-dimethylphenoxy)-N,N-diethyl-1-propanamine. One area of interest is the potential use of 3-(3,4-dimethylphenoxy)-N,N-diethyl-1-propanamine in the treatment of depression and other neurological disorders. Another area of interest is the development of new analogs of 3-(3,4-dimethylphenoxy)-N,N-diethyl-1-propanamine with improved therapeutic properties. Finally, further research is needed to better understand the mechanism of action of 3-(3,4-dimethylphenoxy)-N,N-diethyl-1-propanamine and its effects on the central nervous system.
Conclusion
In conclusion, 3-(3,4-dimethylphenoxy)-N,N-diethyl-1-propanamine is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. 3-(3,4-dimethylphenoxy)-N,N-diethyl-1-propanamine can be synthesized using a simple one-step reaction, and it has a well-defined mechanism of action. 3-(3,4-dimethylphenoxy)-N,N-diethyl-1-propanamine has a stimulant effect on the central nervous system and can increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. 3-(3,4-dimethylphenoxy)-N,N-diethyl-1-propanamine has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on 3-(3,4-dimethylphenoxy)-N,N-diethyl-1-propanamine, including its potential use in the treatment of depression and other neurological disorders, the development of new analogs, and further research to better understand its mechanism of action.
科学研究应用
3-(3,4-dimethylphenoxy)-N,N-diethyl-1-propanamine has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that 3-(3,4-dimethylphenoxy)-N,N-diethyl-1-propanamine has a stimulant effect on the central nervous system and can increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. 3-(3,4-dimethylphenoxy)-N,N-diethyl-1-propanamine has been investigated for its potential use in the treatment of depression, attention deficit hyperactivity disorder (ADHD), and other neurological disorders.
属性
IUPAC Name |
3-(3,4-dimethylphenoxy)-N,N-diethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-5-16(6-2)10-7-11-17-15-9-8-13(3)14(4)12-15/h8-9,12H,5-7,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVARTIIACTNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC(=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[5-(4-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3847113.png)
![1-[3-(2-tert-butylphenoxy)propyl]-1H-imidazole](/img/structure/B3847122.png)




![butyl 4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3847160.png)

![butyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3847176.png)
![N-(2-methoxyethyl)-3-(1-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B3847177.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B3847180.png)
![3-nitro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3847189.png)
![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-hydroxy-2-naphthohydrazide](/img/structure/B3847209.png)